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Compound of Interest

Compound Name: Ethyl 2-(4-iodoanilino)acetate

Cat. No.: B087288

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2-(4-iodoanilino)acetate
with its precursors, 4-iodoaniline and ethyl 2-bromoacetate. The information herein is intended
to support research and development activities by offering a comprehensive overview of the
spectral characteristics of these compounds. While experimental data for the precursors is
readily available, a complete experimental spectroscopic dataset for Ethyl 2-(4-
iodoanilino)acetate is not present in publicly accessible databases. Therefore, the analysis of
the final product is based on predicted spectral features derived from the structures of the
precursors and general principles of spectroscopy.

Synthesis Pathway

The synthesis of Ethyl 2-(4-iodoanilino)acetate from 4-iodoaniline and ethyl 2-bromoacetate
is a classical example of N-alkylation. The reaction involves the nucleophilic attack of the amino
group of 4-iodoaniline on the electrophilic carbon of ethyl 2-bromoacetate, leading to the
formation of the corresponding secondary amine.

4-lodoaniline N-Alkylation
Ethyl 2-bromoacetate

Ethyl 2-(4-iodoanilino)acetate
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Caption: Synthesis of Ethyl 2-(4-iodoanilino)acetate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-iodoaniline, ethyl 2-
bromoacetate, and the predicted data for Ethyl 2-(4-iodoanilino)acetate.

1H NMR Data (Chemical Shift 3 i |

Aromatic
-NH / -NH2 -CH2- -CHa-
Compound Protons -CHs (ester)
Proton (ester) (bromo)
(Ar-H)
. 7.39 (d), 6.45
4-lodoaniline 3.61 (s)
(d)
Ethyl 2-
4.24 (q) 3.84 (s) 1.31 (t)
bromoacetate
Ethyl 2-(4-
iodoanilino)ac  ~7.4 (d), ~6.6
~4.0 (br s) 4.20 (q) 3.95 (s) 1.25 (1)
etate (d)
(Predicted)

13C NMR Data (Chemical Shift 6 in ppm)
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Compo C=0 Aromati Aromati Aromati -CHa- -CHz- -CHs
und (ester) c C-l c C-N cC-H (ester) (amino)  (ester)
4-
137.8,
lodoanilin - 78.9 146.4 - - -
117.1
e
Ethyl 2-
bromoac 167.0 - - - 62.1 26.0 14.0
etate
Ethyl 2-
(4-
iodoanilin ~138,
~170 ~80 ~145 ~61 ~45 ~14
o)acetate ~115
(Predicte
d)

IR Spectroscopy Data (Wavenumber in cm~—?)

C-H C-H Cc=0
Compoun N-H . . . C-N C-l
(Aromatic  (Aliphatic  Stretch
d Stretch Stretch Stretch
) Stretch ) Stretch (Ester)
4-
B 3400-3200 ~3050 - - ~1300 ~500
lodoaniline
Ethyl 2-
bromoacet - - 2980-2850 ~1735 - -
ate
Ethyl 2-(4-
iodoanilino)
~3350 ~3050 2980-2850 ~1730 ~1320 ~500
acetate
(Predicted)

Mass Spectrometry Data (m/z)
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Compound Molecular lon (M%) Key Fragment lons
4-lodoaniline 219 92, 65

Ethyl 2-bromoacetate 166/168 (Br isotopes) 121/123, 88, 43

Ethyl 2-(4-iodoanilino)acetate 305 218 (loss of -COOEL), 178
(Predicted) (loss of -CH2COOEY)

Experimental Protocols
Synthesis of Ethyl 2-(4-iodoanilino)acetate

This protocol is a general procedure for the N-alkylation of anilines and can be adapted for the
synthesis of the target compound.

Materials:

e 4-lodoaniline

o Ethyl 2-bromoacetate

e Sodium bicarbonate (NaHCOs) or Potassium carbonate (K2CO3)

« Ethanol or Acetonitrile as solvent

o Ethyl acetate for extraction

e Brine

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure:

 In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol or acetonitrile.

» Add a base such as sodium bicarbonate or potassium carbonate (1.5-2 equivalents).
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 To this mixture, add ethyl 2-bromoacetate (1.1 equivalents) dropwise at room temperature
with stirring.

e The reaction mixture is then heated to reflux and the progress of the reaction is monitored by
thin-layer chromatography (TLC).

» After completion of the reaction, the solvent is removed under reduced pressure.
e The residue is taken up in water and extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate or sodium sulfate, and the solvent is evaporated to yield the crude product.

e The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

o Samples are dissolved in a deuterated solvent such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:
* IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

o Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for
solids).

o Characteristic absorption bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS):
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e Mass spectra are obtained using an electron ionization (El) or electrospray ionization (ESI)
mass spectrometer.

e The molecular ion peak (M*) and major fragment ions are reported as mass-to-charge ratios
(m/z).

Disclaimer

The spectroscopic data for Ethyl 2-(4-iodoanilino)acetate presented in this guide is predictive
and based on the analysis of its precursors and known spectroscopic trends for similar
chemical structures. Experimental verification is required for confirmation.

 To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 2-(4-
iodoanilino)acetate and its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087288#spectroscopic-comparison-of-ethyl-2-4-
iodoanilino-acetate-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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